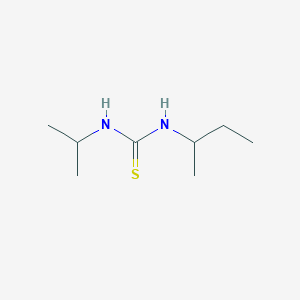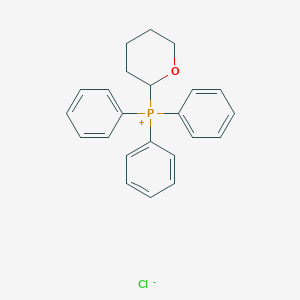
(Oxan-2-yl)(triphenyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Oxan-2-yl)(triphenyl)phosphanium chloride is a chemical compound that belongs to the class of phosphonium salts. It is characterized by the presence of an oxan-2-yl group and a triphenylphosphanium moiety, with chloride as the counterion. This compound is of interest due to its applications in organic synthesis and its role as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxan-2-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate oxan-2-yl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
Ph3P+Oxan-2-yl halide→(Oxan-2-yl)(triphenyl)phosphanium halide
The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(Oxan-2-yl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, particularly involving the phosphorus center.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases like butyllithium, oxidizing agents like hydrogen peroxide, and various nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane, toluene, or acetonitrile.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions may yield phosphonium salts with different anions, while oxidation reactions can produce phosphine oxides.
Scientific Research Applications
Chemistry
In chemistry, (Oxan-2-yl)(triphenyl)phosphanium chloride is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the Wittig reaction, where it acts as a precursor to phosphonium ylides, which are key intermediates in the synthesis of alkenes .
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of this compound are studied for their potential use in drug development and as intermediates in the synthesis of biologically active compounds.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a catalyst in various chemical processes. Its role in facilitating efficient and selective transformations makes it valuable in the manufacturing of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Oxan-2-yl)(triphenyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile, depending on the reaction context. The phosphorus center can participate in nucleophilic attacks, while the oxan-2-yl group can stabilize intermediates through resonance and inductive effects. The chloride ion serves as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in the Wittig reaction and as a ligand in transition metal complexes.
Tetraphenylphosphonium chloride: Similar in structure but with an additional phenyl group, used in phase-transfer catalysis.
Phosphonium ylides: Key intermediates in the Wittig reaction, used for the synthesis of alkenes.
Uniqueness
(Oxan-2-yl)(triphenyl)phosphanium chloride is unique due to the presence of the oxan-2-yl group, which imparts distinct reactivity and stability compared to other phosphonium salts. This structural feature allows for specific applications in organic synthesis that are not achievable with other similar compounds.
Properties
CAS No. |
56061-89-3 |
|---|---|
Molecular Formula |
C23H24ClOP |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
oxan-2-yl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C23H24OP.ClH/c1-4-12-20(13-5-1)25(21-14-6-2-7-15-21,22-16-8-3-9-17-22)23-18-10-11-19-24-23;/h1-9,12-17,23H,10-11,18-19H2;1H/q+1;/p-1 |
InChI Key |
AUMUUBNIURRVPH-UHFFFAOYSA-M |
Canonical SMILES |
C1CCOC(C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


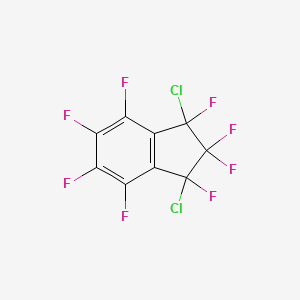
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)


![Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-](/img/structure/B14628967.png)
![1-Chlorobicyclo[2.1.1]hexan-2-one](/img/structure/B14628968.png)
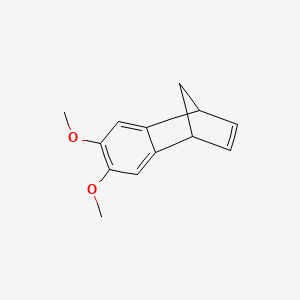
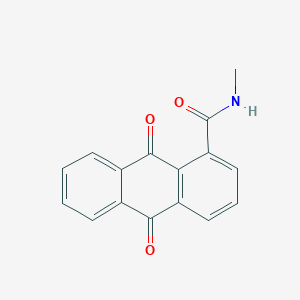


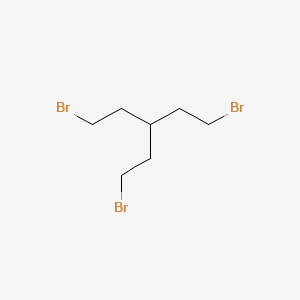
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl-](/img/structure/B14628993.png)

